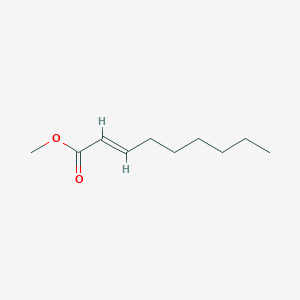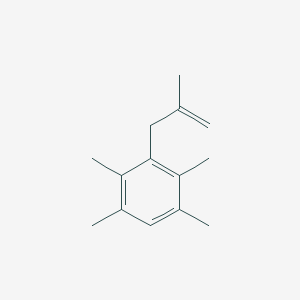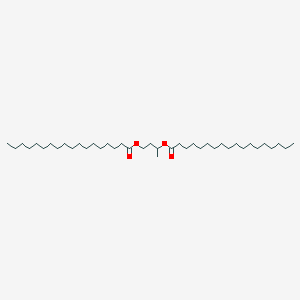
1,3-Butylene glycol distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butylene glycol distearate is a chemical compound that is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent. It is a white, waxy substance that is derived from the esterification of butylene glycol with stearic acid. This compound has gained a lot of attention in recent years due to its potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 1,3-Butylene glycol distearate is not fully understood. However, it is believed to work by forming a protective layer on the skin or mucous membranes, which helps to prevent moisture loss and improve skin hydration. It has also been shown to enhance the absorption of other active ingredients in cosmetic formulations.
Biochemical And Physiological Effects
Studies have shown that 1,3-Butylene glycol distearate has a number of biochemical and physiological effects on the body. It has been shown to improve skin hydration, reduce transepidermal water loss, and enhance the absorption of other active ingredients in cosmetic formulations. It has also been shown to have antimicrobial properties and may have potential applications in the treatment of certain skin conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Butylene glycol distearate in lab experiments is its stability and compatibility with a wide range of other chemicals. It is also relatively inexpensive and easy to obtain. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential interactions with other chemicals or biological systems.
Future Directions
There are many potential future directions for research on 1,3-Butylene glycol distearate. Some possible areas of investigation include its potential applications in drug delivery systems, its use in the treatment of certain skin conditions, and its potential use as a food additive. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1,3-Butylene glycol distearate is a versatile chemical compound that has potential applications in various scientific fields. It is a stable and compatible substance that has been extensively studied for its biochemical and physiological effects on the body. Further research is needed to fully understand its potential applications and limitations, but it is clear that this compound has a lot of potential for future scientific research.
Synthesis Methods
The synthesis of 1,3-Butylene glycol distearate involves the reaction of butylene glycol with stearic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to produce a white, waxy substance. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Scientific Research Applications
1,3-Butylene glycol distearate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the formulation of drug delivery systems, as an emulsifier in the production of cosmetics, and as a thickening agent in the food industry.
properties
CAS RN |
14251-40-2 |
|---|---|
Product Name |
1,3-Butylene glycol distearate |
Molecular Formula |
C40H78O4 |
Molecular Weight |
623 g/mol |
IUPAC Name |
3-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)43-37-36-38(3)44-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
XTQUSEDRZLDHRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




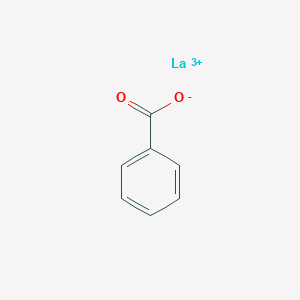
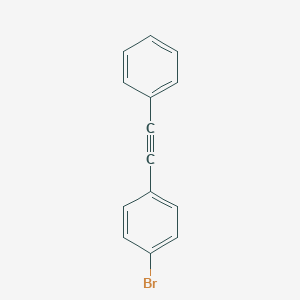
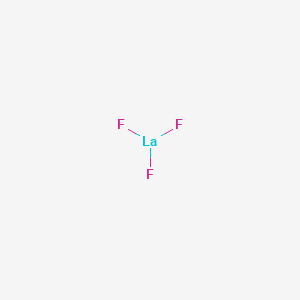
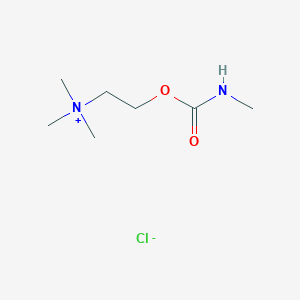
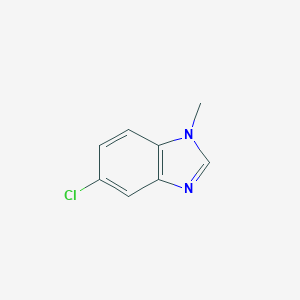

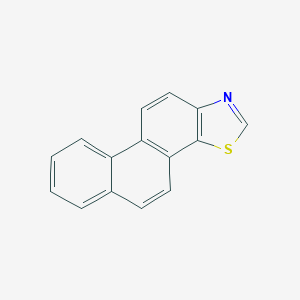
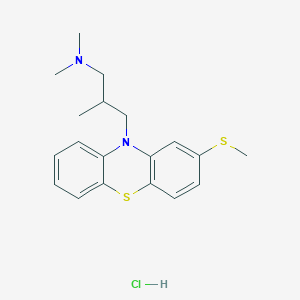
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
